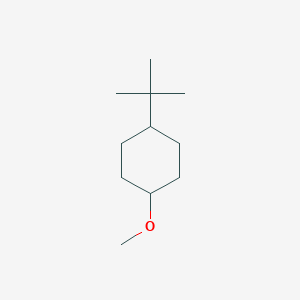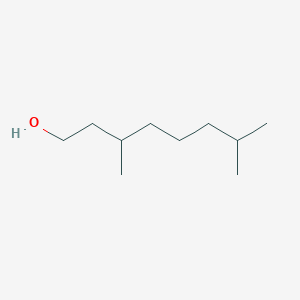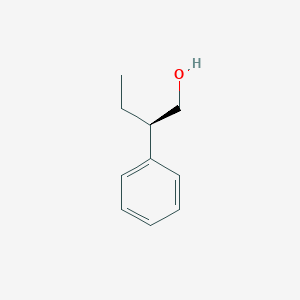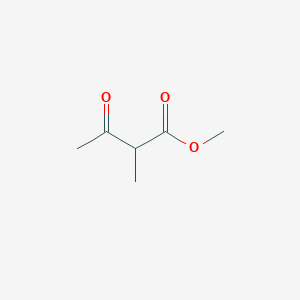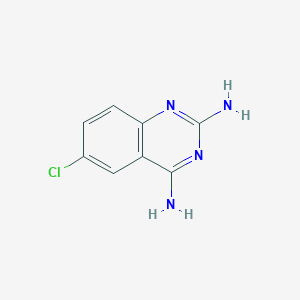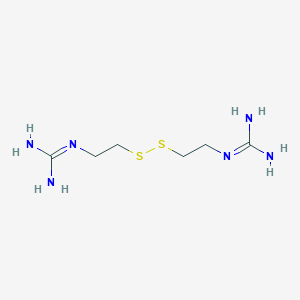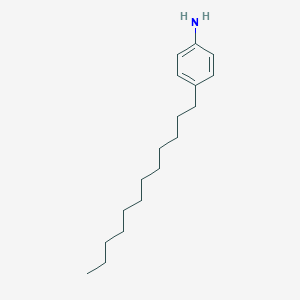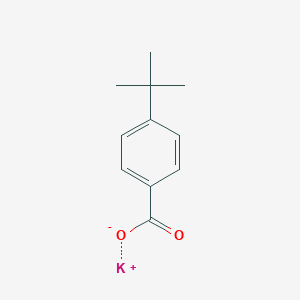
3-Butene-1,2-diol, 1-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butene-1,2-diol, 1-(2-furanyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-Furoyl-3-butenediol or FBD, and it is a furan derivative that has a unique chemical structure. The synthesis method of 3-Butene-1,2-diol, 1-(2-furanyl)-, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
The mechanism of action of 3-Butene-1,2-diol, 1-(2-furanyl)- is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes that play a role in inflammation and cancer development. This inhibition may lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Butene-1,2-diol, 1-(2-furanyl)- has several biochemical and physiological effects. The compound has been shown to reduce the production of certain inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Butene-1,2-diol, 1-(2-furanyl)- in lab experiments is its potential as a new drug candidate. The compound has shown promising results in preclinical studies, and further research may lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. However, one of the main limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Butene-1,2-diol, 1-(2-furanyl)-. One of the most important directions is the further investigation of its mechanism of action. Understanding how the compound works at a molecular level may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials. Finally, the development of new methods for synthesizing the compound may lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of 3-Butene-1,2-diol, 1-(2-furanyl)- can be achieved through various methods. One of the most common methods is through the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. The reaction results in the formation of 2-Furoyl-3-butenediol, which can then be converted to 3-Butene-1,2-diol, 1-(2-furanyl)- through a reduction reaction.
Applications De Recherche Scientifique
3-Butene-1,2-diol, 1-(2-furanyl)- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
19261-13-3 |
|---|---|
Nom du produit |
3-Butene-1,2-diol, 1-(2-furanyl)- |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1-(furan-2-yl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2 |
Clé InChI |
UQNJBWQPPSRBDL-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CO1)O)O |
SMILES canonique |
C=CC(C(C1=CC=CO1)O)O |
Synonymes |
1-(2-Furyl)-3-butene-1,2-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)


![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
